molecular formula C19H13ClN2O B13369597 4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile

4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile

Cat. No.: B13369597
M. Wt: 320.8 g/mol
InChI Key: CNFCFBOAJKNGKD-ZHACJKMWSA-N
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Description

4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-1-methyl-1H-indole and 4-cyanobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-fluoroindole: Used in medicinal chemistry for its antiviral and anticancer activities.

Uniqueness

4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile is unique due to its specific structural features, such as the presence of a chloro group and a nitrile group, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H13ClN2O

Molecular Weight

320.8 g/mol

IUPAC Name

4-[(E)-3-(2-chloro-1-methylindol-3-yl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C19H13ClN2O/c1-22-16-5-3-2-4-15(16)18(19(22)20)17(23)11-10-13-6-8-14(12-21)9-7-13/h2-11H,1H3/b11-10+

InChI Key

CNFCFBOAJKNGKD-ZHACJKMWSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=C(C=C3)C#N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=C(C=C3)C#N

Origin of Product

United States

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